molecular formula C4H11ClN2O B15260737 2-(Dimethylamino)acetamide hydrochloride

2-(Dimethylamino)acetamide hydrochloride

Cat. No.: B15260737
M. Wt: 138.59 g/mol
InChI Key: ZLAPBFZKNRAQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)acetamide hydrochloride (CAS 118872-69-8) is a chemical compound with the molecular formula C4H11ClN2O and a molecular weight of 138.60 g/mol . It is the hydrochloride salt of 2-(Dimethylamino)acetamide . This substance serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. A key application identified in patent literature is its use as a precursor in the synthesis of more complex molecules, such as fungicides for agricultural use and heterocyclic derivatives that act as enzyme inhibitors for potential therapeutic applications . The related free base, 2-(Dimethylamino)acetamide, is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the relevant Safety Data Sheet for the hydrochloride salt before use. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

2-(dimethylamino)acetamide;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H

InChI Key

ZLAPBFZKNRAQHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with dimethylamine. The reaction is carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:

2-chloroacetamide+dimethylamine2-(Dimethylamino)acetamide+HCl\text{2-chloroacetamide} + \text{dimethylamine} \rightarrow \text{2-(Dimethylamino)acetamide} + \text{HCl} 2-chloroacetamide+dimethylamine→2-(Dimethylamino)acetamide+HCl

In industrial settings, the synthesis may involve more complex procedures to ensure high yield and purity. For example, the reaction can be catalyzed by using potassium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a quaternary ammonium salt.

Scientific Research Applications

2-(Dimethylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetamide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Applications
2-(Dimethylamino)acetamide hydrochloride 72287-77-5 C₄H₁₁N₂O·HCl Acetamide, dimethylamino Pharmaceutical research
2-(Methylamino)acetamide hydrochloride 5325-64-4 C₃H₉N₂O·HCl Acetamide, methylamino Organic synthesis
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride 50295-20-0 C₁₃H₂₁N₂O·HCl Aryl acetamide, ethylmethylamino Lidocaine impurity reference
Dimethyl acetamide (DMAC) 127-19-5 C₄H₉NO Acetamide, dimethyl Industrial solvent (coatings, fibers)

Key Observations :

  • Reactivity : Aryl-substituted analogs (e.g., N-(2,6-Dimethylphenyl)- derivatives) exhibit increased lipophilicity, favoring membrane permeability in drug design .
  • Toxicity: DMAC is classified as a reproductive toxin and hepatotoxin with established occupational exposure limits (OELs) , whereas amino-substituted acetamides like this compound lack comprehensive toxicological data .

Pharmacological and Industrial Relevance

Table 2: Application-Specific Comparisons

Compound Name Pharmacological Role Industrial Use Toxicity Profile (LD₅₀ where available)
This compound Intermediate in local anesthetic synthesis Research chemical Not fully characterized
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride Lidocaine impurity (Cardiac sodium channel modulation) Analytical standards Limited data; potential neurotoxicity
2-(p-Butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(2,5-dimethoxyphenyl)acetamide hydrochloride Experimental neuroactive compound None (research-only) LD₅₀ (oral-mouse): 400 mg/kg
DMAC N/A Solvent in polymers, coatings Hepatotoxic; OEL: 10 ppm

Functional Insights :

  • Local Anesthetic Analogs: Compounds like N-(2,6-Dimethylphenyl)- derivatives mimic lidocaine’s sodium channel-blocking activity but with modified pharmacokinetics due to ethylmethylamino substituents .
  • Neuroactive Derivatives: Aryl-acetamides with extended alkyl chains (e.g., p-butoxyphenoxy groups) demonstrate higher cytotoxicity, as seen in LD₅₀ values .

Toxicological and Regulatory Considerations

Table 3: Hazard Classification and Regulatory Status

Compound Name GHS Classification Regulatory Status Precautionary Measures
This compound Not classified (data insufficient) Research-use only Avoid dust inhalation
DMAC H360 (May harm fertility) Restricted industrial use Use PPE; monitor airborne levels
2-(Methylamino)acetamide hydrochloride Unclassified Laboratory reagent Handle in fume hood

Notable Contradictions:

  • While DMAC has well-documented hazards , amino-substituted acetamides lack analogous data, underscoring the need for cautious handling in research settings .

Biological Activity

2-(Dimethylamino)acetamide hydrochloride (DMAA·HCl) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicine and biochemistry.

  • Molecular Formula : C4H10ClN2O
  • Molecular Weight : 130.59 g/mol
  • Structure : The compound features a dimethylamino group attached to an acetamide moiety, which contributes to its biological activity.

DMAA·HCl exhibits several biological activities that can be attributed to its interaction with various biological targets:

  • Enzyme Modulation : The compound has been shown to alter the activity of metabolic enzymes, potentially influencing metabolic pathways in cells .
  • Antimicrobial Activity : Preliminary studies suggest that DMAA·HCl may inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic processes.
  • Anticancer Potential : Research indicates that compounds with similar structures to DMAA·HCl can induce apoptosis in cancer cells, suggesting potential anticancer properties .

Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme ModulationAlters metabolic enzyme activity, potentially affecting metabolic pathways.
AntimicrobialExhibits potential to inhibit bacterial growth.
AnticancerMay induce apoptosis in cancer cells; further research needed.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study highlighted the compound's ability to inhibit specific bacterial strains, suggesting its application in treating infections. The mechanism involved enzyme inhibition critical for bacterial survival.
  • Cytotoxicity in Cancer Cells :
    • Research on structurally similar compounds showed that modifications to the acetamide group significantly affected cytotoxicity against A549 human lung adenocarcinoma cells. Compounds with dimethylamino substitutions demonstrated enhanced anticancer activity compared to their counterparts .
  • Pharmacokinetic Properties :
    • Investigations into the pharmacokinetics of DMAA·HCl revealed its potential for brain penetration, making it a candidate for neurological applications .

Safety and Toxicology

While DMAA·HCl shows promise in various applications, safety assessments are crucial. Initial toxicological evaluations indicate low acute toxicity; however, long-term studies are necessary to fully understand its safety profile in clinical settings.

Q & A

Q. What orthogonal methods confirm absence of genotoxic impurities in batches for toxicology studies?

  • Combine Ames testing (OECD 471) with LC-HRMS screening for nitroso derivatives. Validate via spike-recovery experiments (80–120% recovery) at 1 ppm detection limits. Include certified impurity standards (e.g., NDMA) as negative controls .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate receptor binding data using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to resolve mechanistic ambiguities .
  • Experimental Design : For stability studies, use accelerated degradation protocols (40°C/75% RH for 3 months) to predict shelf-life under ICH guidelines .

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